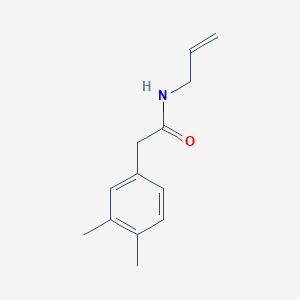
2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide
説明
2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. It has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in different fields.
作用機序
The mechanism of action of 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the immune response. 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide also activates the peroxisome proliferator-activated receptor gamma (PPAR-gamma), which is involved in regulating glucose and lipid metabolism. Additionally, 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in many diseases such as arthritis and cancer. 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide has also been found to have analgesic effects, making it a potential candidate for pain management. In addition, 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide has been investigated for its potential to regulate glucose and lipid metabolism, which could have implications for the treatment of metabolic disorders such as diabetes.
実験室実験の利点と制限
One of the main advantages of using 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide in lab experiments is its versatility. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in different fields. 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide. One area of interest is its potential as an anticancer agent. Further studies could investigate the mechanisms by which 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide inhibits cancer cell growth and proliferation, as well as its potential to enhance the effectiveness of other cancer treatments. Another area of interest is the role of 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide in regulating glucose and lipid metabolism. Future studies could investigate the potential of 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide as a treatment for metabolic disorders such as diabetes and obesity. Additionally, research could investigate the use of 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide in combination with other compounds to enhance its effects and reduce potential side effects.
科学的研究の応用
2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide has been used in a variety of scientific research applications, including studies on the immune system, pain management, and cancer treatment. It has been found to have anti-inflammatory properties and can modulate the activity of immune cells such as macrophages and T cells. 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide has also been shown to have analgesic effects, making it a potential candidate for pain management. In addition, 2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-7-4-8-15(18)13(14)11-16(20)19-10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYMPHSTNYDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4697441.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4697443.png)
![N-(4-methoxy-3-{[(2-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4697450.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4697457.png)
![1-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4697468.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4697471.png)
![3-(3-methoxypropyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697473.png)
![3-allyl-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697477.png)
![4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4697484.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4697489.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-phenoxyacetamide](/img/structure/B4697490.png)

![N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide](/img/structure/B4697530.png)
